molecular formula C16H19N3O4 B5648692 3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione

3-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione

Cat. No. B5648692
M. Wt: 317.34 g/mol
InChI Key: JJDWFPCGLRZGGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidinedione derivatives and related compounds typically involves heterocyclization reactions and the utilization of electrophilic centers. For instance, the heterocyclization of 2-chloroepoxy-1,1-diethoxy-2.3-butane with 2-amino-4-methylpyridine demonstrated the formation of complex structures, suggesting a methodology that could be relevant for synthesizing the compound (Guseinov et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of imidazolidinedione derivatives is often conducted using X-ray crystallography, providing detailed insights into the atomic arrangement and spatial configuration. For example, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives revealed specific inclinations between phenyl rings and imidazole rings, suggesting how the molecular structure of the target compound might be analyzed (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with reagents like triethylamine, leading to rearrangements and the formation of new derivatives. This reactivity is exemplified in the synthesis of isoxazol-5(2H)-ones, indicating potential pathways for functional modification of the compound (Khalafy et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. Although specific studies on the physical properties of the compound are not directly available, related research on imidazolidinedione derivatives provides a basis for predicting these properties through methods like crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's utility and applications in chemical synthesis. Studies on similar compounds, such as the room-temperature synthesis of imidazo[1,2-a]pyridines, offer insights into the chemical behavior and potential reactions of the compound (Lee & Park, 2015).

properties

IUPAC Name

3-[2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-4-2-3-5-12(11)16(23)6-7-18(10-16)14(21)9-19-13(20)8-17-15(19)22/h2-5,23H,6-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWFPCGLRZGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(C2)C(=O)CN3C(=O)CNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-[3-Hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione

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